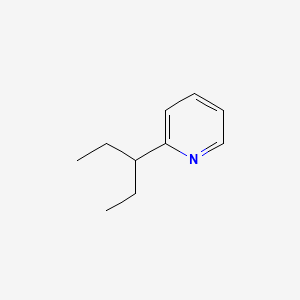

2-(3-Pentyl)pyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 54364. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-pentan-3-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-3-9(4-2)10-7-5-6-8-11-10/h5-9H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTYAXYWEDPWJCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4052477 | |

| Record name | 2-(1-Ethylpropyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7399-50-0 | |

| Record name | 2-(1-Ethylpropyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7399-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Pentyl)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007399500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3-Pentyl)pyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54364 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 2-(1-ethylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(1-Ethylpropyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-ethylpropyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.180 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(3-PENTYL)PYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6YF99WM20L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

physicochemical properties of 2-(3-Pentyl)pyridine

An In-Depth Technical Guide to the Physicochemical Properties of 2-(3-Pentyl)pyridine and Its Relevance in Drug Discovery

Introduction

For researchers, scientists, and professionals in drug development, a profound understanding of a molecule's physicochemical properties is not merely academic—it is a cornerstone of rational drug design. These properties govern a compound's absorption, distribution, metabolism, and excretion (ADME), ultimately dictating its efficacy and safety profile.[1][2] This guide provides a detailed technical examination of this compound, a substituted pyridine derivative.

It is crucial to distinguish this compound, also known by its IUPAC name 2-(1-ethylpropyl)pyridine, from its structural isomers, such as the linear 2-n-pentylpyridine. The branching in the pentyl group significantly influences the molecule's three-dimensional structure and, consequently, its physical and chemical behavior. This guide will delve into the specific properties of this compound, provide a comparative analysis with its linear isomer to highlight the impact of molecular architecture, and present robust experimental protocols for determining these critical parameters. The balance between properties like lipophilicity and solubility is a central challenge in medicinal chemistry, and a detailed characterization of compounds like this compound is essential for navigating the "drug-like" chemical space.[3][4]

Section 1: Core Physicochemical Properties of Alkylpyridines

The substitution of a pentyl group onto the pyridine ring significantly alters its physicochemical profile compared to the parent heterocycle. The specific arrangement of the alkyl chain—whether branched or linear—further refines these properties. Below is a compilation of available data for this compound and its linear isomer, 2-n-pentylpyridine. It is important to note that while experimental data for the linear isomer is more readily available, some parameters for the branched isomer are based on computational predictions.

Table 1: Physicochemical Properties of this compound (Branched Isomer)

| Property | Value | Source / Notes |

| IUPAC Name | 2-(1-ethylpropyl)pyridine | - |

| Synonyms | This compound | |

| CAS Number | 7399-50-0 | [5][6] |

| Molecular Formula | C₁₀H₁₅N | [5] |

| Molecular Weight | 149.24 g/mol | [5] |

| Physical Form | Liquid (presumed) | |

| pKa | 5.65 ± 0.19 | Predicted |

| LogP | 3.225 | Estimated |

| Boiling Point | 225.33 °C | Estimated |

| Density | 0.90 g/cm³ | |

| Refractive Index | 1.4860 to 1.4880 |

Table 2: Physicochemical Properties of 2-n-Pentylpyridine (Linear Isomer)

| Property | Value | Source / Notes |

| IUPAC Name | 2-Pentylpyridine | |

| Synonyms | 2-n-Amylpyridine | [7] |

| CAS Number | 2294-76-0 | [8] |

| Molecular Formula | C₁₀H₁₅N | [8] |

| Molecular Weight | 149.23 g/mol | [7][8] |

| Physical Form | Colorless to pale yellow liquid | [7] |

| pKa | 6.01 ± 0.10 | Predicted[9] |

| LogP (o/w) | 3.257 / 2.9 | Estimated[10] / Computed[7] |

| Boiling Point | 102-107 °C @ 760 mmHg | [7][8] |

| Density | 0.897 g/mL @ 25 °C | [8] |

| Refractive Index | 1.488 @ 20 °C | [8] |

| Water Solubility | 2246 mg/L @ 25 °C (Insoluble) | Estimated |

Section 2: The Impact of Isomerism on Physicochemical Properties

The structural difference between this compound and 2-n-pentylpyridine—the branching of the alkyl chain—has a predictable and significant impact on their physical properties.

-

Boiling Point: The most striking difference is in the boiling point. 2-n-pentylpyridine has a boiling point range of 102-107 °C, whereas the estimated boiling point for the branched this compound is significantly higher at 225.33 °C. This counterintuitive result for a more compact, branched molecule may be due to differences in packing and intermolecular forces that are not immediately obvious without experimental verification. Typically, increased branching leads to a more spherical shape, reducing the surface area available for van der Waals interactions and thus lowering the boiling point. The predicted high boiling point for the branched isomer warrants experimental confirmation.

-

Lipophilicity (LogP): The estimated LogP values for both isomers are quite similar (around 3.2). LogP, the logarithm of the partition coefficient between octanol and water, is a critical measure of a drug's lipophilicity.[4] This property influences membrane permeability and binding to biological targets. The high LogP values for both compounds indicate a preference for lipid environments over aqueous ones, suggesting they are likely to be membrane-permeable but may suffer from poor aqueous solubility.

-

Basicity (pKa): The pKa of the pyridine nitrogen determines the molecule's ionization state at physiological pH. The predicted pKa values are 5.65 for the branched isomer and 6.01 for the linear isomer. These values are slightly higher than that of unsubstituted pyridine (pKa ≈ 5.2), likely due to the electron-donating nature of the alkyl groups. At a physiological pH of 7.4, a significant portion of both molecules will be in their neutral, un-ionized form, which is generally more favorable for crossing biological membranes.

Section 3: Experimental Protocols for Physicochemical Profiling

To move beyond predictions and obtain robust data for drug discovery programs, standardized experimental determination of these properties is essential. The following protocols are based on established, reliable methods.

Protocol 3.1: Determination of Lipophilicity (LogP) by the Shake-Flask Method

The shake-flask method is the gold standard for LogP determination due to its direct measurement of partitioning.[3][11]

Methodology:

-

Preparation of Phases: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 and saturate it with n-octanol. Separately, saturate n-octanol with the PBS solution. This mutual saturation is critical to prevent volume changes during the experiment.

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).

-

Partitioning: In a glass vial, combine a precise volume of the saturated n-octanol (e.g., 1 mL) and saturated PBS (e.g., 1 mL). Add a small aliquot of the compound's stock solution.

-

Equilibration: Seal the vial and agitate it on a mechanical shaker at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous phases.

-

Quantification: Carefully sample a known volume from each phase. Determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV or LC-MS.

-

Calculation: The partition coefficient, P, is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Protocol 3.2: Determination of Aqueous Solubility

Aqueous solubility is a critical determinant of oral bioavailability. The shake-flask method is also the benchmark for determining equilibrium solubility.

Methodology:

-

Buffer Preparation: Prepare aqueous buffers at various physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8).

-

Sample Addition: Add an excess amount of solid this compound to a known volume of each buffer in separate sealed flasks. The excess solid is necessary to ensure a saturated solution is formed.

-

Equilibration: Agitate the flasks in a shaker bath at a constant temperature (e.g., 37 °C) for an extended period (e.g., 24-48 hours) to allow the system to reach equilibrium.

-

Sample Collection: At various time points (e.g., 24, 48, and 72 hours), withdraw an aliquot of the suspension.

-

Separation of Solid: Immediately filter the aliquot through a fine-pore filter (e.g., 0.22 µm) or centrifuge at high speed to remove all undissolved solid.

-

Quantification: Dilute the clear filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV, LC-MS).

-

Equilibrium Confirmation: Solubility is confirmed when the measured concentration does not change significantly between successive time points.

Protocol 3.3: Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the acid dissociation constant (pKa) of ionizable compounds.

Methodology:

-

Instrument Calibration: Calibrate a pH meter and electrode using standard buffers (e.g., pH 4, 7, and 10).

-

Sample Preparation: Accurately weigh and dissolve a sample of this compound in deionized water or a co-solvent system if solubility is low. Maintain a constant ionic strength using a background electrolyte like KCl.

-

Initial pH Adjustment: For a basic compound like pyridine, the solution is first made acidic by adding a standardized strong acid (e.g., 0.1 M HCl) to a pH of around 2 to ensure the pyridine nitrogen is fully protonated.

-

Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding small, precise volumes (aliquots).

-

Data Recording: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the first derivative of the titration curve, where the inflection point corresponds to the equivalence point. The pKa is equal to the pH at the half-equivalence point.

Section 4: Synthesis and Spectroscopic Analysis

The synthesis of 2-alkylpyridines can generally be achieved through various organic chemistry methodologies. A common approach involves the reaction of a pyridine derivative with an organometallic reagent. For instance, a Grignard reagent derived from 3-bromopentane could be coupled with 2-halopyridine in the presence of a suitable catalyst.

Confirmation of the structure and assessment of purity are non-negotiable steps in drug development. This is accomplished through a suite of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the molecular structure. For this compound, ¹H NMR would confirm the presence of the pyridine ring protons and the specific splitting patterns of the ethyl and propyl groups of the pentyl substituent. ¹³C NMR data is available for 2-(1-Ethylpropyl)-pyridine, which can aid in confirming the carbon skeleton.[12]

-

Mass Spectrometry (MS): MS provides the molecular weight of the compound and information about its fragmentation pattern, which can further confirm the structure.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrations of functional groups within the molecule, such as the C=N and C=C stretching of the pyridine ring.

Conclusion

This compound is a lipophilic, weakly basic compound whose physicochemical properties are subtly but significantly influenced by the branched nature of its alkyl substituent. The predicted high lipophilicity (LogP ≈ 3.2) and pKa (≈ 5.65) suggest that it would be largely un-ionized and membrane-permeable at physiological pH, but likely to exhibit low aqueous solubility. These characteristics are pivotal for its potential behavior in biological systems and are of paramount importance to drug discovery teams. While computational estimations provide a valuable starting point, this guide underscores the necessity of rigorous experimental validation. The provided protocols for determining LogP, solubility, and pKa offer a clear and reliable framework for obtaining the precise data needed to make informed decisions in the progression of a potential drug candidate. A comprehensive understanding of these foundational properties is the bedrock upon which successful therapeutic agents are built.

References

- Beaumont, K., & Walker, D. K. (2001). The consequences of the marked deviation in the physicochemical properties result in a greater likelihood of lack of selectivity and attrition in drug development. European Journal of Pharmaceutical Sciences, 7, -3.

- Kyrlidis, A., & Gasteiger, J. (2009). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. Current Topics in Medicinal Chemistry, 9(16), 1435-1449.

-

Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes. Retrieved from [Link]

-

Sygnature Discovery. (2024, March 6). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Retrieved from [Link]

-

PubChem. (n.d.). 2-Pentylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemBK. (n.d.). 2-Pentylpyridine. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-pentyl pyridine. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-(1-Ethylpropyl)-pyridine. John Wiley & Sons, Inc. Retrieved from [Link]

-

ChemSynthesis. (2025, May 20). 2-(1-pyridin-2-yl-propyl)-pyridine. Retrieved from [Link]

-

Stenutz. (n.d.). 4-(1-ethylpropyl)pyridine. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Pyridine, 2-(1-ethylpropyl)-. Substance Details - SRS. Retrieved from [Link]

-

Discover Chemistry. (2025, March 24). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Retrieved from [Link]

-

MDPI. (n.d.). Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. Retrieved from [Link]

-

PubChem. (n.d.). 2-Propylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

FooDB. (2010, April 8). Showing Compound 2-Ethylpyridine (FDB004395). Retrieved from [Link]

-

NIST. (n.d.). 2-(2-Methylpropyl)-3,5-di(1-methylethyl)pyridine. NIST WebBook. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-ethyl pyridine. Retrieved from [Link]

-

MDPI. (n.d.). Hydrogen Storage: Thermodynamic Analysis of Alkyl-Quinolines and Alkyl-Pyridines as Potential Liquid Organic Hydrogen Carriers (LOHC). Retrieved from [Link]

-

PubChem. (n.d.). 2-Isopropylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

Royal Society of Chemistry. (2024, July 22). An analysis of the physicochemical properties of oral drugs from 2000 to 2022. RSC Medicinal Chemistry. Retrieved from [Link]

-

Paula's Choice. (n.d.). What is 2-(1-Ethylpropyl)Pyridine?. Retrieved from [Link]

-

Organic Chemistry Data. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved from [Link]

-

pKa Data Compiled by R. Williams. (n.d.). Retrieved from [Link]

Sources

- 1. fiveable.me [fiveable.me]

- 2. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 3. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 6. 2-(1-ETHYLPROPYL)-PYRIDINE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. 2-Pentylpyridine | C10H15N | CID 16800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-戊基吡啶 ≥97%, FG | Sigma-Aldrich [sigmaaldrich.com]

- 9. chembk.com [chembk.com]

- 10. 2-pentyl pyridine, 2294-76-0 [thegoodscentscompany.com]

- 11. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 12. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Structural Characterization of 2-(3-Pentyl)pyridine

Foreword for the Modern Researcher

In the landscape of drug discovery and chemical research, the unambiguous identification of molecular structure is the bedrock upon which all subsequent data rests. For heterocyclic compounds like 2-(3-Pentyl)pyridine—a molecule with potential applications stemming from the versatile pyridine scaffold—structural integrity is not merely an academic exercise; it is a prerequisite for intellectual property, regulatory approval, and the rational design of next-generation analogues. This guide moves beyond a simple recitation of techniques. It is designed to provide a cohesive, field-proven strategy for the structural elucidation of this compound, grounding every experimental choice in solid scientific reasoning. We will explore how complementary analytical techniques are woven together to create a self-validating system, ensuring the highest degree of confidence in the final structural assignment.

The Molecular Subject: this compound

This compound, or more formally by its IUPAC name, 2-(1-ethylpropyl)pyridine, belongs to the family of alkyl-substituted pyridines.[1] Its structure consists of two key domains: a planar, aromatic pyridine ring and a branched, non-polar pentyl side chain attached at the C2 position. This combination imparts specific physicochemical properties that influence its biological activity and require a multi-faceted analytical approach for full characterization. The molecular formula is C₁₀H₁₅N, with a monoisotopic mass of 149.12 Da.[1][2]

A clear understanding of the atom numbering is critical for interpreting spectroscopic data, particularly for NMR assignments.

Caption: Molecular structure of this compound with systematic numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Blueprint

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of the analyte.

¹H NMR Spectroscopy: Mapping the Protons

Expertise & Causality: The ¹H NMR spectrum provides the first detailed look at the molecule's structure. The chemical shift of each proton is dictated by the electron density of its immediate environment. The electron-withdrawing nitrogen atom in the pyridine ring deshields adjacent protons, shifting them downfield (to a higher ppm value) compared to benzene.[3] The branched alkyl chain will exhibit complex splitting patterns (multiplicity) due to spin-spin coupling between non-equivalent neighboring protons.

Expected Spectral Features:

-

Aromatic Region (δ 7.0-8.6 ppm): Four distinct signals are expected for the four protons on the pyridine ring.

-

H6: The proton adjacent to the nitrogen (C6) will be the most deshielded and appear furthest downfield, likely as a doublet.

-

H3, H4, H5: These protons will appear as a complex set of multiplets (doublets or triplets of doublets) in the aromatic region. Their exact shifts are influenced by the substitution at C2.[4]

-

-

Aliphatic Region (δ 0.8-3.0 ppm):

-

H1' (Methine): The single proton on the carbon directly attached to the pyridine ring will be a multiplet, shifted downfield by the ring's anisotropic effect.

-

H2' & H2'' (Methylene): The two CH₂ groups are diastereotopic due to the adjacent chiral center (C1'). They are chemically non-equivalent and will appear as two distinct, complex multiplets.

-

H3' & H3'' (Methyl): The two CH₃ groups are equivalent and will appear as a single triplet, being the most upfield signal.

-

Data Presentation: Predicted ¹H NMR Assignments

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| H6 | ~8.5 | d | 1H |

| H4 | ~7.6 | t | 1H |

| H3, H5 | ~7.1-7.3 | m | 2H |

| H1' (CH) | ~2.8 | m | 1H |

| H2', H2'' (CH₂) | ~1.7-1.9 | m | 4H |

| H3', H3'' (CH₃) | ~0.9 | t | 6H |

¹³C NMR Spectroscopy: The Carbon Skeleton

Expertise & Causality: A proton-decoupled ¹³C NMR spectrum reveals a single peak for each unique carbon atom, providing a direct count of the carbon environments. As with ¹H NMR, the electronegative nitrogen causes a significant downfield shift for the carbons of the pyridine ring.[3]

Expected Spectral Features: The structure contains 10 unique carbon atoms, and thus 10 signals are expected.

-

Aromatic Region (δ 120-163 ppm): Five signals are expected.

-

C2: The substituted carbon will be significantly downfield due to its direct attachment to the nitrogen and the alkyl group.[2]

-

C6: The carbon adjacent to the nitrogen will also be strongly deshielded.

-

C3, C4, C5: These carbons will resonate in the typical aromatic region.

-

-

Aliphatic Region (δ 10-50 ppm): Four signals corresponding to the methine (C1'), methylene (C2'/C2''), and methyl (C3'/C3'') carbons.

Data Presentation: Predicted ¹³C NMR Assignments

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | ~162.6 |

| C6 | ~149.2 |

| C4 | ~136.2 |

| C5 | ~122.7 |

| C3 | ~120.8 |

| C1' (CH) | ~45.0 |

| C2', C2'' (CH₂) | ~29.5 |

| C3', C3'' (CH₃) | ~12.0 |

Note: The provided data for 2-n-pentylpyridine from PubChem was used as a guide and adjusted for the branched isomer.[2]

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~10-20 mg of purified this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to ensure high resolution and a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. A spectral width of ~16 ppm and a relaxation delay of 1-2 seconds are typically sufficient.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A wider spectral width (~240 ppm) is required. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans will be necessary to achieve an adequate signal-to-noise ratio.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the spectra using the TMS signal. Integrate the ¹H NMR signals and pick peaks for both spectra.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and its fragmentation pattern upon ionization. This pattern serves as a molecular fingerprint.

Electron Ionization (EI) Mass Spectrometry

Expertise & Causality: In EI-MS, high-energy electrons bombard the molecule, ejecting an electron to form a radical cation known as the molecular ion (M⁺•).[5] The mass of this ion confirms the molecular weight. Due to the high energy imparted, the molecular ion is unstable and undergoes fragmentation through predictable pathways. The most stable fragments are formed in the highest abundance. For 2-alkylpyridines, the most favorable fragmentation is cleavage of the bond beta to the aromatic ring, as this results in a resonance-stabilized pyridinium-like cation.[6]

Expected Mass Spectrum:

-

Molecular Ion (M⁺•): A peak at a mass-to-charge ratio (m/z) of 149, corresponding to the molecular formula C₁₀H₁₅N. In accordance with the nitrogen rule, the odd nominal mass is consistent with the presence of a single nitrogen atom.

-

Base Peak (Highest Abundance): The most likely primary fragmentation is the loss of an ethyl radical (•CH₂CH₃, mass 29) via benzylic-type cleavage. This would produce a highly stable cation at m/z 120 .

-

Other Key Fragments:

-

m/z 93: A common fragment in 2-alkylpyridines, often attributed to a rearranged ion after cleavage further down the alkyl chain.[2]

-

m/z 106: Loss of a propyl radical (•C₃H₇, mass 43).

-

m/z 79: A fragment corresponding to the pyridine ring cation after loss of the entire side chain.

-

Caption: Primary fragmentation pathway of this compound in EI-MS.

Gas Chromatography-Mass Spectrometry (GC-MS): Purity and Confirmation

Trustworthiness: Coupling a gas chromatograph (GC) to a mass spectrometer provides a robust, self-validating system. The GC separates the analyte from any impurities or solvent based on its boiling point and interaction with the column's stationary phase.[7] The retention time is a characteristic property of the compound under specific GC conditions, while the mass spectrometer provides definitive structural information for the peak as it elutes.

Caption: Experimental workflow for GC-MS analysis.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or methanol.

-

GC Conditions:

-

MS Conditions:

-

Data Analysis: Identify the chromatographic peak corresponding to this compound. Analyze the mass spectrum of this peak, identifying the molecular ion and key fragment ions. Compare the fragmentation pattern to theoretical pathways and library data.

Infrared (IR) Spectroscopy: Functional Group Identification

Expertise & Causality: IR spectroscopy provides confirmation of the key functional groups present in the molecule. Covalent bonds vibrate at specific frequencies, and when exposed to infrared radiation, they absorb energy at frequencies corresponding to their natural vibrational modes. The presence of both an aromatic ring and aliphatic chains gives rise to a characteristic IR spectrum.

Expected Spectral Features: The spectrum can be divided into two main regions: the functional group region (>1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹).

-

Aromatic C-H Stretch: A group of weak to medium bands just above 3000 cm⁻¹ (e.g., 3050-3150 cm⁻¹).[10]

-

Aliphatic C-H Stretch: Strong, sharp bands just below 3000 cm⁻¹ (e.g., 2850-2970 cm⁻¹), corresponding to the methyl and methylene groups of the pentyl chain.

-

Aromatic C=C and C=N Ring Stretching: Several medium to strong bands in the 1450-1610 cm⁻¹ region. These are highly characteristic of the pyridine ring.[11]

-

Aliphatic C-H Bending: Bands around 1465 cm⁻¹ (methylene and methyl scissoring) and 1375 cm⁻¹ (methyl umbrella mode).

Data Presentation: Key IR Absorption Bands

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050 - 3150 | Medium |

| Aliphatic C-H Stretch | 2850 - 2970 | Strong |

| Pyridine Ring (C=C, C=N) Stretch | 1450 - 1610 | Strong |

| Aliphatic C-H Bend | 1375 - 1465 | Medium |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background spectrum.

-

Sample Application: Place a single drop of the neat liquid sample directly onto the ATR crystal.

-

Data Acquisition: Lower the instrument's anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

Data Analysis: Label the major peaks and assign them to their corresponding functional group vibrations.

Conclusion: A Triad of Corroborative Evidence

The structural characterization of this compound is not achieved by a single technique but by the synthesis of data from orthogonal methods.

-

Mass Spectrometry confirms the elemental composition (C₁₀H₁₅N) via the molecular ion at m/z 149 and provides a characteristic fragmentation fingerprint.

-

NMR Spectroscopy provides the definitive connectivity map, showing the precise arrangement of the 15 protons and 10 carbons, confirming the 2-substitution pattern and the branched nature of the pentyl group.

-

Infrared Spectroscopy validates the presence of the core functional moieties: the aromatic pyridine ring and the saturated aliphatic side chain.

Together, these techniques form a self-validating system that provides an unambiguous and trustworthy structural elucidation, a critical step for any researcher, scientist, or drug development professional working with this compound.

References

-

Mass spectral fragmentations of alkylpyridine N‐oxides - ResearchGate. Available at: [Link]

-

2-Pentylpyridine | C10H15N - PubChem. Available at: [Link]

-

Pyridine - Wikipedia . Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available at: [Link]

-

Pyridine, 2-pentyl- - NIST WebBook. Available at: [Link]

-

fragmentation patterns in the mass spectra of organic compounds - Chemguide. Available at: [Link]

-

Infrared Absorption Spectra of Quaternary Salts of Pyridine - Polish Journal of Chemistry. Available at: [Link]

-

Mass Spectrometry Fragmentation Patterns – HSC Chemistry - Science Ready. Available at: [Link]

-

Proton magnetic resonance spectra of several 2-substituted pyridines - ACS Publications. Available at: [Link]

-

Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts - PubMed. Available at: [Link]

-

Determination of Pyridine, Quinoline and Styrene in Mainstream Tobacco Smoke - Health Canada. Available at: [Link]

-

This compound - FDA Global Substance Registration System (GSRS). Available at: [Link]

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. 2-Pentylpyridine | C10H15N | CID 16800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pyridine - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of Pyridine, Quinoline and Styrene in Mainstream Tobacco Smoke [healthycanadians.gc.ca]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 11. researchgate.net [researchgate.net]

The Biological Versatility of Substituted Alkylpyridines: A Technical Guide for Drug Discovery

Introduction: The Pyridine Scaffold in Medicinal Chemistry

The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a foundational structure in the field of medicinal chemistry.[1][2][3] Its prevalence in FDA-approved drugs is second only to benzene, a testament to its remarkable versatility.[3][4] The nitrogen atom imparts unique physicochemical properties, including the ability to act as a hydrogen bond acceptor and to modulate the compound's basicity, solubility, and metabolic stability.[4][5][6] When substituted with alkyl chains and other functional groups, the biological activity of the resulting pyridine derivatives can be finely tuned, leading to a vast landscape of therapeutic potential.[2] This guide provides an in-depth exploration of the biological activities of substituted alkylpyridines, focusing on their structure-activity relationships, mechanisms of action, and the experimental methodologies used to evaluate their efficacy.

Decoding the Structure-Activity Relationship (SAR)

The biological activity of a substituted alkylpyridine is intricately linked to the nature, position, and orientation of its substituents. Understanding these structure-activity relationships (SAR) is paramount for designing potent and selective drug candidates.[7]

The core principle of SAR analysis involves systematically modifying the structure of a lead compound and observing the resulting changes in biological activity.[7] For alkylpyridines, key modifications include altering the length and branching of the alkyl chain, introducing various functional groups (e.g., hydroxyl, methoxy, amino groups), and varying the substitution pattern around the pyridine ring.[8][9]

Key SAR Insights for Substituted Alkylpyridines:

| Biological Activity | Favorable Structural Features | Unfavorable Structural Features |

| Antiproliferative | Presence of -OMe, -OH, -C=O, and -NH2 groups.[3][9] | Halogen atoms or bulky groups.[3][9] |

| Dopaminergic (Antipsychotic) | 1,2,3,6-tetrahydro-4-phenylpyridine core; para-substituted phenyl on cyclohexene with electron-donating groups.[8] | Electron-withdrawing groups on the phenyl ring.[8] |

| Antimicrobial (Pore-forming) | Long alkyl chains (e.g., dodecyl) forming poly-alkylpyridinium salts.[10][11] | Shorter alkyl chains may show reduced activity. |

| Anxiolytic/Anticonvulsant | 6-amino-2-thioalkyl-4-phenylnicotinate derivatives.[12] | N/A |

| PI3Kα/mTOR Inhibition | Alkyl substituents at the C2 site of a pyridino[2,3-D]pyrimidine core.[13] | N/A |

For instance, in the development of antiproliferative agents, studies have shown that the presence and position of methoxy (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups can enhance activity against cancer cell lines.[3][9] Conversely, the addition of halogen atoms or other bulky groups tends to decrease antiproliferative effects.[9] Similarly, for dopamine autoreceptor agonists with potential antipsychotic activity, it was found that electron-donating groups on a phenyl substituent were better tolerated than electron-withdrawing groups.[8]

Major Biological Activities and Mechanisms of Action

Substituted alkylpyridines exhibit a broad spectrum of biological activities, making them valuable scaffolds for targeting a variety of diseases.

Anticancer Activity

A significant area of research has focused on the development of substituted pyridines as anticancer agents.[14] Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways that are dysregulated in cancer.

a) Kinase Inhibition: Many cancers are driven by aberrant kinase activity. Substituted pyridines have been successfully designed as potent kinase inhibitors.

-

PI3Kα/mTOR Dual Inhibitors: The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is common in many cancers. Pyridino[2,3-D]pyrimidine derivatives with alkyl substituents have been synthesized as potent dual inhibitors of PI3Kα and mTOR.[13] For example, compound 3j from one study showed excellent antiproliferative activity against the SKOV3 ovarian cancer cell line and demonstrated better in vivo antitumor activity and pharmacokinetic properties compared to the control drug AZD8055.[13]

-

Hematopoietic Progenitor Kinase 1 (HPK1) Inhibitors: HPK1 is a negative regulator of T-cell activation, making it a promising target for cancer immunotherapy. Macrocyclic 2-substituted-pyridin-4-yl derivatives have been developed as highly potent and selective HPK1 inhibitors.[15] One such compound, 2t , exhibited an IC50 of 1.22 nM for HPK1 and showed synergistic effects with anti-mPD-1 therapy in a mouse tumor model.[15]

Caption: PI3K/mTOR signaling pathway and points of inhibition by substituted alkylpyridines.

b) Tubulin Polymerization Inhibition: The microtubule network is essential for cell division, making it an attractive target for anticancer drugs. Some 2-pyridone derivatives have been shown to exert their anticancer effects by destabilizing microtubules, similar to known tubulin polymerization inhibitors like Podophyllotoxin.[5]

Antimicrobial and Antiviral Activities

The pyridine scaffold is present in numerous compounds with demonstrated antimicrobial and antiviral properties.[1][16]

-

Poly-Alkylpyridinium Salts (poly-APS): These compounds, which are synthetic analogues of marine toxins, have shown a broad spectrum of biological activities, including antibacterial, antifungal, and anti-fouling properties.[10][11] Their primary mechanism of action is believed to be the formation of large, transient pores in cell membranes, leading to leakage of cellular contents and cell death.[10] This mechanism is distinct from many conventional antibiotics, suggesting they could be effective against resistant strains.

Central Nervous System (CNS) Activity

Substituted alkylpyridines have been investigated for their effects on the central nervous system, with some compounds showing promise as antipsychotics, anticonvulsants, and anxiolytics.[8][12]

-

Dopamine Autoreceptor Agonists: A series of 1,2,3,6-tetrahydro-4-phenyl-1-[(arylcyclohexenyl)alkyl]pyridines were developed as dopamine autoreceptor agonists.[8] One compound, CI-1007, displayed antipsychotic-like activity in behavioral tests and was suggested as a potential clinical candidate.[8]

-

Anxiolytic and Antidepressant Effects: Thioalkyl derivatives of pyridine have demonstrated significant anxiolytic activity, in some cases several times more potent than diazepam.[12] These compounds also exhibited pronounced sedative and antidepressant effects in psychotropic studies.[12]

Essential Experimental Protocols

The evaluation of the biological activity of substituted alkylpyridines requires robust and reproducible experimental protocols. The following are standard methodologies for assessing the key activities discussed.

Protocol 1: Antiproliferative Activity Assessment (MTT Assay)

This colorimetric assay is a standard method for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the substituted alkylpyridine compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well. Mix gently to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Caption: A streamlined workflow for the MTT antiproliferative assay.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: A standardized suspension of bacteria is challenged with serial dilutions of the antimicrobial compound in a liquid nutrient broth. Growth is assessed by visual inspection for turbidity after a defined incubation period.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a stock solution of the substituted alkylpyridine in a suitable solvent (e.g., DMSO). Make serial two-fold dilutions in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.

-

Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture (18-24 hours old) on an agar plate. Suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL. This results in a final inoculum of ~5 x 10^5 CFU/mL.

-

Controls: Include a positive control (broth with inoculum, no compound) to ensure bacterial growth and a negative control (broth only) to check for sterility.

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Conclusion and Future Directions

Substituted alkylpyridines represent a privileged and highly versatile scaffold in drug discovery.[2][6][14] The ability to systematically modify their structure allows for the fine-tuning of their biological activity against a wide range of therapeutic targets, including kinases, microbial membranes, and CNS receptors.[10][12][13][15] The diverse biological landscape of these compounds, spanning from anticancer to antimicrobial and neurotropic effects, underscores their continued importance in medicinal chemistry.[1][3]

Future research will likely focus on the development of more selective and potent analogues through advanced synthetic strategies and computational modeling.[15][16] The exploration of novel substitution patterns and the combination of the pyridine core with other pharmacophores will undoubtedly lead to the discovery of new therapeutic agents with improved efficacy and safety profiles. The methodologies outlined in this guide provide a solid foundation for the continued investigation and development of this promising class of compounds.

References

- The Discovery and Structure-Activity Relationships of 1,2,3,6-tetrahydro-4-phenyl-1-[(arylcyclohexenyl)alkyl]pyridines. Dopamine Autoreceptor Agonists and Potential Antipsychotic Agents - PubMed.

- Chemical synthesis and biological activities of 3-alkyl pyridinium polymeric analogues of marine toxins - PMC - NIH.

- Synthesis and biological evaluation of certain C-4 substituted pyrazolo[3,4-b]pyridine nucleosides | Journal of Medicinal Chemistry - ACS Public

- Synthesis, computational and biological evaluation of some new pyridine Deriv

- Design, synthesis, and biological evaluation of 2-substituted-pyridin-4-yl macrocyclic derivatives as new selective HPK1 inhibitors - PubMed.

- Synthesis and biological evaluation of sulfonylhydrazone-substituted imidazo[1,2-a]pyridines as novel PI3 kinase p110alpha inhibitors - PubMed.

- The Diverse Biological Landscape of Substituted Pyridines: A Technical Guide for Drug Discovery Professionals - Benchchem.

- Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions.

- Chemical synthesis and biological activities of 3-alkyl pyridinium polymeric analogues of marine toxins - ResearchG

- Synthesis of pyridine derivatives for diverse biological activity profiles: A review | Request PDF - ResearchG

- Synthesis, evaluation of biological activity and SAR of new thioalkyl deriv

- The Structure-Antiproliferative Activity Relationship of Pyridine Deriv

- Design and synthesis of alkyl substituted pyridino[2,3-D]pyrimidine compounds as PI3Kα/mTOR dual inhibitors with improved pharmacokinetic properties and potent in vivo antitumor activity - PubMed.

- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv

- Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions.

- Structure activity relationship.

- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC.

- Structure Activity Rel

- (PDF)

- Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis - Sarchem Labs.

- (PDF)

- Pyridones in drug discovery: Recent advances - PubMed.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives [mdpi.com]

- 4. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 8. The discovery and structure-activity relationships of 1,2,3,6-tetrahydro-4-phenyl-1-[(arylcyclohexenyl)alkyl]pyridines. Dopamine autoreceptor agonists and potential antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chemical synthesis and biological activities of 3-alkyl pyridinium polymeric analogues of marine toxins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design and synthesis of alkyl substituted pyridino[2,3-D]pyrimidine compounds as PI3Kα/mTOR dual inhibitors with improved pharmacokinetic properties and potent in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Design, synthesis, and biological evaluation of 2-substituted-pyridin-4-yl macrocyclic derivatives as new selective HPK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Synthetic Route to 2-(3-Pentyl)pyridine: A Technical Guide for Chemical Researchers

Abstract

This technical guide provides an in-depth exploration of 2-(3-Pentyl)pyridine, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. A comprehensive review of scientific literature and chemical databases reveals no evidence of this compound as a naturally occurring product. Consequently, this guide focuses on the practical and scientifically validated methods for its chemical synthesis, purification, and characterization. We will detail a robust synthetic protocol, discuss the rationale behind procedural choices, and outline the analytical techniques required to ensure the compound's purity and structural integrity. This document is intended to serve as a vital resource for laboratory professionals engaged in the synthesis and application of novel pyridine derivatives.

Introduction: The Status of this compound as a Synthetic Compound

Pyridine and its derivatives are fundamental scaffolds in a vast array of pharmaceuticals, agrochemicals, and functional materials. Their prevalence in nature is also well-documented, with many alkaloids featuring the pyridine core. However, extensive searches of chemical literature and natural product databases have yielded no credible reports of this compound, also known as 2-(1-ethylpropyl)pyridine, being isolated from a natural source. This absence of evidence strongly indicates that this compound is a synthetic molecule, accessible to the research community primarily through chemical synthesis.

This guide, therefore, pivots from the notion of natural isolation to the practicalities of laboratory synthesis. For the researcher, this distinction is critical. The challenges lie not in extraction from complex biological matrices, but in the strategic design of a synthetic route that is efficient, scalable, and yields a product of high purity. The following sections will provide the necessary theoretical and practical framework to achieve this.

Strategic Approach to the Synthesis of this compound

The synthesis of 2-alkylpyridines can be approached through several established methodologies. The choice of a specific route often depends on the availability of starting materials, desired scale, and the need to avoid or tolerate certain functional groups. For the synthesis of this compound, a common and effective strategy involves the coupling of a pyridine ring with a 3-pentyl group. This can be achieved through nucleophilic substitution or organometallic cross-coupling reactions.

A highly reliable method involves the reaction of a 2-lithiated pyridine species with a suitable 3-pentyl halide. This approach is favored for its high regioselectivity at the C-2 position of the pyridine ring. The generation of 2-lithiopyridine is typically accomplished by the deprotonation of pyridine with a strong base, such as n-butyllithium, or through a metal-halogen exchange from a 2-halopyridine.

An alternative, and often complementary, approach is the reaction of a Grignard reagent derived from a 3-pentyl halide with a 2-halopyridine, often catalyzed by a transition metal complex. This method is also effective for forming the desired carbon-carbon bond.

In this guide, we will detail a protocol based on the lithiation of a 2-halopyridine followed by reaction with a 3-pentyl halide, as it offers a clean and high-yielding route to the target compound.

Experimental Protocol: Synthesis of this compound

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

3.1. Materials and Reagents

-

2-Bromopyridine

-

n-Butyllithium (in hexanes)

-

3-Bromopentane

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware (three-neck flask, dropping funnel, condenser)

-

Inert atmosphere setup (nitrogen or argon)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

3.2. Synthetic Procedure

The overall synthetic workflow is depicted in the following diagram:

Caption: Synthetic workflow for this compound.

Step-by-Step Protocol:

-

Reaction Setup: Assemble a dry three-neck flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere of nitrogen or argon.

-

Initial Reagents: Add 2-bromopyridine to the flask, followed by anhydrous diethyl ether or THF. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (typically a 2.5 M solution in hexanes) to the stirred solution via the dropping funnel over a period of 30 minutes, maintaining the temperature at -78 °C. The formation of the 2-lithiopyridine intermediate is usually indicated by a color change. Stir the reaction mixture at this temperature for an additional hour.

-

Alkylation: Add 3-bromopentane to the dropping funnel and add it dropwise to the reaction mixture at -78 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

-

Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation to obtain pure this compound.

Purification and Characterization

4.1. Purification

The primary method for purifying this compound is vacuum distillation . This technique is suitable for separating the desired product from non-volatile impurities and any remaining starting materials. The boiling point of the product will be lower under reduced pressure, preventing potential decomposition at high temperatures.

For removal of residual water, the crude product can be dried over a suitable drying agent like anhydrous sodium sulfate or magnesium sulfate before distillation.

4.2. Characterization

The identity and purity of the synthesized this compound must be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the pyridine ring protons and the protons of the 3-pentyl group. The integration of these signals will correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum will display the expected number of signals for the unique carbon atoms in the molecule.

-

-

Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound. The molecular ion peak ([M]⁺) should correspond to the calculated molecular weight of this compound (149.24 g/mol ).

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C-H bonds of the alkyl group and the C=C and C=N stretching vibrations of the pyridine ring.

-

Gas Chromatography (GC): GC can be used to assess the purity of the final product. A single major peak under appropriate conditions would indicate a high degree of purity.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value |

| Molecular Formula | C₁₀H₁₅N |

| Molecular Weight | 149.24 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Not definitively reported, estimated >180 °C at atmospheric pressure |

| Density | Not definitively reported |

| Solubility | Soluble in common organic solvents |

| CAS Number | 7399-50-0 |

Conclusion

While the natural world is a rich source of pyridine alkaloids, this compound stands as a testament to the power of synthetic chemistry to create novel molecular architectures. This guide has provided a comprehensive overview of a practical and reliable method for the synthesis of this compound, moving from the strategic planning of the reaction to the detailed steps of its execution and the analytical validation of the final product. By following the protocols and principles outlined herein, researchers can confidently produce high-purity this compound for their investigations in drug discovery and materials science.

References

-

PubChem. This compound. [Link]

- Andersson, H., Almqvist, F., & Olsson, R. (2007). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters, 9(7), 1335–1337.

-

Chempedia. Purification of Pyridine. [Link]

- Gerig, J. T., & Reinheimer, J. D. (1969). NMR studies of substituted pyridines. Organic Magnetic Resonance, 1(3), 239–247.

A Comprehensive Spectroscopic Guide to 2-(3-Pentyl)pyridine

Abstract

This technical guide provides a detailed analysis of the expected spectroscopic signature of 2-(3-Pentyl)pyridine (CAS 7399-50-0), a substituted heterocyclic aromatic compound. In the absence of publicly available experimental spectra for this specific isomer, this document leverages foundational spectroscopic principles and comparative data from analogous structures to present a predictive but robust characterization. We will delve into the anticipated Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. This guide is intended for researchers, chemists, and quality control professionals in the pharmaceutical and chemical industries who require a reference for the identification, characterization, and purity assessment of 2-sec-alkylpyridines.

Introduction and Molecular Structure

This compound, also known as 2-(1-ethylpropyl)pyridine, is an alkyl-substituted pyridine. Its molecular formula is C₁₀H₁₅N, and its nominal mass is 149.24 g/mol [1]. The structure consists of a pyridine ring substituted at the C2 position with a branched, five-carbon pentyl group. The specific nature of this branched-chain substituent introduces asymmetry and distinct spectroscopic features compared to its linear isomer, 2-n-pentylpyridine.

Accurate spectroscopic characterization is paramount for confirming the chemical identity of such molecules, distinguishing them from isomers, and ensuring their purity, which are critical steps in drug discovery, synthesis validation, and material science. This guide will explain the causal relationships between the molecular structure and its spectral output, providing a reliable predictive framework.

Molecular Structure and Atom Numbering

To facilitate a clear discussion of the NMR data, the atoms in this compound are numbered as shown below. This numbering scheme will be used consistently throughout the guide.

Caption: Structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. The analysis is based on the chemical environment of magnetically active nuclei, primarily ¹H (protons) and ¹³C.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show distinct signals for the four protons on the pyridine ring and the protons of the branched pentyl group. The electron-withdrawing nature of the nitrogen atom significantly deshields the ring protons, particularly the proton at the C6 position (H6), shifting it furthest downfield[2]. The alkyl group, being electron-donating, provides slight shielding.

Key Predictive Insights:

-

Aromatic Region (7.0-8.6 ppm): Four signals are expected, corresponding to H3, H4, H5, and H6. H6 will be the most downfield due to its proximity to the nitrogen atom. The signals will exhibit characteristic doublet of doublets or triplet of doublets splitting patterns due to ortho and meta couplings.

-

Aliphatic Region (0.8-3.0 ppm): The signals for the pentyl group will be more complex due to the branching. The methine proton (H1') directly attached to the pyridine ring will be the most downfield of the aliphatic protons due to the "benzylic" effect and the influence of the ring current. The two ethyl groups attached to C1' are diastereotopic, meaning the two CH₂ groups (C2'a and C2'b) are chemically non-equivalent and should, in principle, give rise to separate signals.

| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H6 | 8.50 - 8.60 | d (doublet) | Jortho ≈ 4.5 - 5.0 Hz |

| H4 | 7.55 - 7.65 | td (triplet of d) | Jortho ≈ 7.5, Jmeta ≈ 1.8 Hz |

| H5 | 7.10 - 7.20 | d (doublet) | Jortho ≈ 7.5 - 8.0 Hz |

| H3 | 7.05 - 7.15 | t (triplet) | Jortho ≈ 7.5 Hz |

| H1' | 2.80 - 2.95 | quintet | J ≈ 7.0 Hz |

| H2'a, H2'b | 1.60 - 1.80 | m (multiplet) | - |

| H3'a, H3'b | 0.80 - 0.95 | t (triplet) | J ≈ 7.5 Hz |

Table 1: Predicted ¹H NMR chemical shifts, multiplicities, and coupling constants for this compound in CDCl₃.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show ten distinct signals, as all carbon atoms are chemically unique due to the molecule's asymmetry. The chemical shifts of the pyridine ring carbons are influenced by their position relative to the nitrogen atom, with C2 and C6 being the most deshielded[3].

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| C2 | 163 - 165 | Attached to nitrogen and the alkyl substituent; highly deshielded. |

| C6 | 149 - 150 | Alpha to nitrogen; strongly deshielded. |

| C4 | 136 - 137 | Gamma to nitrogen; deshielded by aromatic system. |

| C3 | 122 - 124 | Beta to nitrogen; relatively shielded compared to C4/C6. |

| C5 | 120 - 122 | Beta to nitrogen; similar to C3. |

| C1' | 45 - 48 | "Benzylic" carbon, attached directly to the aromatic ring. |

| C2'a, C2'b | 28 - 32 | Methylene carbons of the ethyl groups. |

| C3'a, C3'b | 12 - 15 | Terminal methyl carbons. |

Table 2: Predicted ¹³C NMR chemical shifts for this compound in CDCl₃.

Experimental Protocol: NMR Sample Preparation and Acquisition

Trustworthiness through Protocol Design: This protocol ensures reproducibility and accuracy by using a standard deuterated solvent, an internal reference for precise chemical shift calibration, and typical acquisition parameters for small molecule analysis.

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS). The choice of CDCl₃ is based on its excellent solubilizing power for organic molecules and its single, well-defined solvent peak[4]. TMS serves as the internal standard, with its signal defined as 0.00 ppm for both ¹H and ¹³C spectra[4].

-

Cap the NMR tube and gently invert several times to ensure the sample is fully dissolved and the solution is homogeneous.

-

-

Instrument Setup & Acquisition (Typical 400 MHz Spectrometer):

-

Insert the sample into the NMR spectrometer and allow it to equilibrate to the probe temperature (typically 25 °C).

-

Perform standard instrument tuning and shimming procedures to optimize the magnetic field homogeneity.

-

For ¹H NMR: Acquire a spectrum using a standard single-pulse sequence. Typical parameters include a 30-45° pulse angle, a spectral width of 16 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds. Collect 8-16 scans for a good signal-to-noise ratio.

-

For ¹³C NMR: Acquire a proton-decoupled spectrum. Typical parameters include a 45° pulse angle, a spectral width of 240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

-

Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the central peak of the CDCl₃ triplet to 77.16 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. The spectrum of this compound will be dominated by absorptions from the aromatic pyridine ring and the aliphatic C-H bonds of the pentyl group.

Key Predictive Insights:

-

Aromatic C-H Stretch: A group of weak to medium bands is expected just above 3000 cm⁻¹[5].

-

Aliphatic C-H Stretch: Strong, sharp bands are expected just below 3000 cm⁻¹, corresponding to the sp³ C-H bonds of the pentyl group.

-

Aromatic C=C and C=N Ring Stretching: Several characteristic bands of variable intensity will appear in the 1400-1600 cm⁻¹ region, which are diagnostic for the pyridine ring[5].

-

C-H Bending: Bands corresponding to in-plane and out-of-plane C-H bending will appear in the fingerprint region (< 1400 cm⁻¹).

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Weak to Medium |

| Aliphatic C-H Stretch (CH₃, CH₂, CH) | 2850 - 2970 | Strong |

| Aromatic C=N Stretch | 1580 - 1600 | Medium to Strong |

| Aromatic C=C Stretch | 1430 - 1580 | Medium to Strong |

| Aliphatic C-H Bend (CH₂, CH₃) | 1370 - 1470 | Medium |

| Aromatic C-H Out-of-Plane Bend | 740 - 780 | Strong |

Table 3: Predicted characteristic IR absorption bands for this compound.

Experimental Protocol: ATR-FTIR Spectroscopy

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a soft cloth dampened with isopropanol and allowing it to dry completely.

-

Background Collection: Record a background spectrum of the empty ATR crystal. This is crucial to subtract the spectral contributions of the atmosphere (e.g., CO₂, H₂O) and the instrument itself.

-

Sample Application: Place a single drop of neat this compound liquid directly onto the center of the ATR crystal.

-

Spectrum Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal with isopropanol after the measurement is complete.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and structural features. Under Electron Ionization (EI), this compound is expected to produce a distinct fragmentation pattern.

Key Predictive Insights:

-

Molecular Ion (M⁺•): A clear molecular ion peak is expected at m/z = 149, corresponding to the molecular weight of the compound.

-

Alpha-Cleavage (Benzylic Cleavage): The most favorable and dominant fragmentation pathway for 2-alkylpyridines is the cleavage of the bond beta to the pyridine ring (the C1'-C2'a and C1'-C2'b bonds)[6]. This is because it results in a stable, resonance-delocalized pyridinium-type cation. Cleavage of an ethyl group (C₂H₅•, mass 29) will lead to a major fragment ion.

-

McLafferty Rearrangement: While possible, this is often less prominent than alpha-cleavage in simple alkylpyridines[6]. It would involve the transfer of a gamma-hydrogen to the pyridine nitrogen followed by cleavage, resulting in a neutral alkene fragment and a radical cation.

Caption: Primary fragmentation pathway of this compound in EI-MS.

| m/z Value | Proposed Fragment Identity | Formation Mechanism | Expected Relative Abundance |

| 149 | [M]⁺• (Molecular Ion) | Electron Ionization | Medium to High |

| 120 | [M - C₂H₅]⁺ | α-Cleavage (loss of an ethyl radical) | High (likely Base Peak) |

| 93 | [Pyridylmethylene]⁺ | Further fragmentation/rearrangement from m/z 120 | Medium |

| 92 | [Azatropylium ion - H]⁺ | Rearrangement and loss of H from m/z 93 | Medium to Low |

Table 4: Predicted major fragment ions in the EI mass spectrum of this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound (~100 ppm) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Method:

-

Injector: Set to 250 °C with a split ratio of 50:1.

-

Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 80 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

-

MS Method:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-400.

-

-

Analysis: Inject 1 µL of the sample. The resulting total ion chromatogram (TIC) will show a peak for this compound, and the mass spectrum associated with that peak can be extracted and analyzed.

Conclusion

The comprehensive spectroscopic characterization of this compound can be confidently predicted through the application of fundamental principles and comparison with analogous compounds. The ¹H and ¹³C NMR spectra are defined by the asymmetric substitution on the pyridine ring. IR spectroscopy confirms the presence of aromatic and aliphatic C-H bonds and the heterocyclic core. Finally, mass spectrometry is expected to show a dominant fragmentation pathway via alpha-cleavage, leading to a characteristic base peak at m/z 120. This in-depth guide provides a robust framework for scientists to identify, confirm, and assess the purity of this compound, demonstrating how predictive analysis serves as a powerful tool in chemical research.

References

-

Kupetis, G. K., & Kudirka, S. A. (1988). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Defense Technical Information Center. [Link]

- Katcka, M., & Urbanski, T. (1964). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques.

-

PubChem. (n.d.). 2-Ethylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

- Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.

- Buchardt, O., Duffield, A. M., & Shapiro, R. H. (1968). Mass spectral fragmentations of alkylpyridine N-oxides. Tetrahedron.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Abraham, R. J., & Reid, M. (2000). 1H chemical shifts in NMR. Part 18.

-

NIST. (n.d.). Pyridine, 2-ethyl-. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

-

LibreTexts Chemistry. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. semanticscholar.org [semanticscholar.org]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 6. researchgate.net [researchgate.net]